molecular formula C13H12N2O2 B3274732 N-(8-Formamidonaphthalen-1-YL)-N-methylformamide CAS No. 61289-65-4

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide

Cat. No.: B3274732
CAS No.: 61289-65-4
M. Wt: 228.25 g/mol
InChI Key: KGOMDPLOWLDARN-UHFFFAOYSA-N
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Description

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a formamido group attached to the naphthalene ring, which is further substituted with a methylformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Formamidonaphthalen-1-YL)-N-methylformamide typically involves the reaction of 8-amino-1-naphthaldehyde with N-methylformamide under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{8-Amino-1-naphthaldehyde} + \text{N-methylformamide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-Formamidonaphthalen-1-YL)-N-methylformamide involves its interaction with specific molecular targets and pathways. The formamido and methylformamide groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-Formamidonaphthalen-1-YL)-N-ethylformamide
  • N-(8-Formamidonaphthalen-1-YL)-N-propylformamide
  • N-(8-Formamidonaphthalen-1-YL)-N-butylformamide

Uniqueness

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide is unique due to its specific substitution pattern and the presence of both formamido and methylformamide groups. This unique structure may confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[8-[formyl(methyl)amino]naphthalen-1-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-15(9-17)12-7-3-5-10-4-2-6-11(13(10)12)14-8-16/h2-9H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOMDPLOWLDARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC2=C1C(=CC=C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70818871
Record name N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70818871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61289-65-4
Record name N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70818871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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